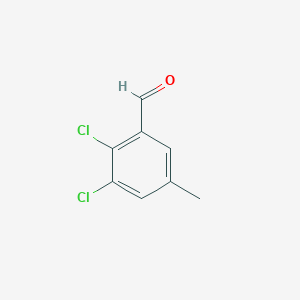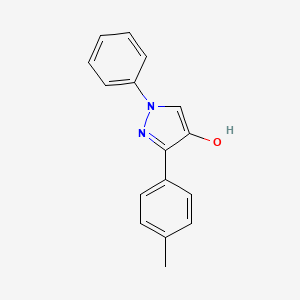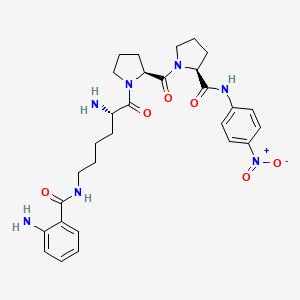
2-溴-3-氟吡啶-4-胺
描述
2-Bromo-3-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and an amino group
科学研究应用
2-Bromo-3-fluoropyridin-4-amine is used in several scientific research areas:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoropyridin-4-amine typically involves the halogenation and amination of pyridine derivatives. One common method starts with 2-bromo-4-nitropyridine, which undergoes a reduction reaction to convert the nitro group to an amino group. This reduction can be achieved using metal catalysts such as iron powder with acetic acid or magnesium powder with titanium tetrachloride .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-3-fluoropyridin-4-amine may involve large-scale halogenation reactions followed by purification processes to ensure high purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.
化学反应分析
Types of Reactions: 2-Bromo-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Reduction Reactions: The nitro group in precursor compounds can be reduced to an amino group using metal catalysts.
Oxidation Reactions: The amino group can be oxidized to form different functional groups, depending on the reagents used.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Reduction: Iron powder with acetic acid or magnesium powder with titanium tetrachloride.
Oxidation: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
作用机制
The mechanism of action of 2-Bromo-3-fluoropyridin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets .
相似化合物的比较
2-Bromo-4-fluoropyridine: Similar structure but lacks the amino group, making it less versatile for certain applications.
3,4-Difluoropyridine: Contains two fluorine atoms but no bromine or amino group, resulting in different chemical properties and reactivity.
2-Amino-3-bromo-5-fluoropyridine: Another similar compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Bromo-3-fluoropyridin-4-amine is unique due to the combination of bromine, fluorine, and an amino group on the pyridine ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.
属性
IUPAC Name |
2-bromo-3-fluoropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWMJIBOKZSFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















